molecular formula C9H17NO2 B15241088 (2R)-2-Amino-2-(4-methylcyclohexyl)acetic acid

(2R)-2-Amino-2-(4-methylcyclohexyl)acetic acid

Cat. No.: B15241088
M. Wt: 171.24 g/mol
InChI Key: UDUKPAOWJOMUSX-KAVNDROISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-2-(4-methylcyclohexyl)acetic acid is an organic compound with a unique structure that includes an amino group and a cyclohexyl ring with a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(4-methylcyclohexyl)acetic acid can be achieved through several methods. One common approach involves the use of malonic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The resulting compound undergoes hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(4-methylcyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

(2R)-2-Amino-2-(4-methylcyclohexyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(4-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group plays a crucial role in its reactivity and binding to target molecules. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylacetic acid: Similar structure but lacks the amino group.

    Cyclohexylalanine: Contains a cyclohexyl ring but differs in the position of the amino group.

Uniqueness

(2R)-2-Amino-2-(4-methylcyclohexyl)acetic acid is unique due to the presence of both an amino group and a methyl-substituted cyclohexyl ring, which imparts distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

(2R)-2-amino-2-(4-methylcyclohexyl)acetic acid

InChI

InChI=1S/C9H17NO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12)/t6?,7?,8-/m1/s1

InChI Key

UDUKPAOWJOMUSX-KAVNDROISA-N

Isomeric SMILES

CC1CCC(CC1)[C@H](C(=O)O)N

Canonical SMILES

CC1CCC(CC1)C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.